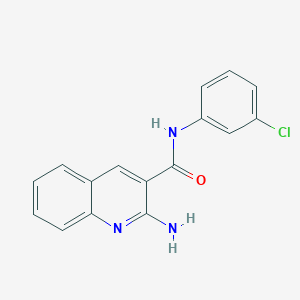
2-amino-N-(3-clorofenil)quinolina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Aplicaciones Científicas De Investigación
2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
Target of Action
The primary target of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide is HDAC4 , a histone deacetylase . HDAC4 is part of the HDAC4/NCoR1/HDAC3 complex, which is involved in the transcriptional activation of HIF-1α and the repression of MEF-2 target genes . These genes are crucial for adaptive survival signaling in the compromised tumor microenvironment .
Mode of Action
2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide acts by allosterically binding to HDAC4 . This binding prevents the formation of the HDAC4/NCoR1/HDAC3 complex, thereby disrupting HIF-1α transcriptional activation and repressing MEF-2 target genes . This disruption leads to a decrease in adaptive survival signaling in the tumor microenvironment .
Biochemical Pathways
The compound affects the HDAC4/HIF-1α/MEF-2-dependent adaptive survival signaling pathway . By inhibiting the formation of the HDAC4/NCoR1/HDAC3 complex, it disrupts the transcriptional activation of HIF-1α and the repression of MEF-2 target genes . This disruption leads to a decrease in adaptive survival signaling, which is crucial for tumor survival in a compromised microenvironment .
Pharmacokinetics
It is known that the compound is orally active
Result of Action
The result of the compound’s action is a decrease in adaptive survival signaling in the tumor microenvironment . This decrease is due to the disruption of HIF-1α transcriptional activation and the repression of MEF-2 target genes . This can lead to a decrease in tumor survival and growth .
Action Environment
The action of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide is influenced by the tumor microenvironment . The compound is most effective in a compromised tumor microenvironment, where adaptive survival signaling is crucial for tumor survival
Análisis Bioquímico
Biochemical Properties
2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide can modulate cellular processes such as proliferation, differentiation, and apoptosis . Additionally, it interacts with proteins involved in DNA repair and replication, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Moreover, 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide has been shown to affect the expression of genes involved in inflammation, thereby reducing inflammatory responses in certain cell types . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as kinases and transcription factors, modulating their activity. For instance, it inhibits the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction . Additionally, 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These interactions result in changes in cellular processes, including cell cycle regulation, apoptosis, and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown good stability under various experimental conditions, with minimal degradation over extended periods . Long-term studies have revealed that 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide can exert sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings suggest that this compound has the potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve oxidation and reduction, mediated by cytochrome P450 enzymes, while phase II reactions include conjugation with glucuronic acid or sulfate . These metabolic processes result in the formation of metabolites that are excreted via the kidneys . The interaction of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux .
Transport and Distribution
The transport and distribution of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . In tissues, 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide is distributed based on its affinity for different tissue types, with higher concentrations observed in organs such as the liver and kidneys . These distribution patterns are crucial for understanding the compound’s therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide plays a significant role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide to these compartments . In the nucleus, it can interact with DNA and transcription factors, modulating gene expression . In the mitochondria, it can influence energy production and apoptosis . These subcellular localizations are essential for the compound’s overall biological activity and therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide typically involves the reaction of 2-aminoquinoline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
2-aminoquinoline: A simpler analog without the 3-chlorophenyl and carboxamide groups.
3-chloroquinoline: Lacks the amino and carboxamide groups.
Quinoline-3-carboxamide: Lacks the amino and 3-chlorophenyl groups.
Uniqueness: 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide is unique due to the presence of both the amino and 3-chlorophenyl groups, which contribute to its distinct biological activities. The combination of these functional groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis.
Propiedades
IUPAC Name |
2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-11-5-3-6-12(9-11)19-16(21)13-8-10-4-1-2-7-14(10)20-15(13)18/h1-9H,(H2,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMFRTKBPBZPBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
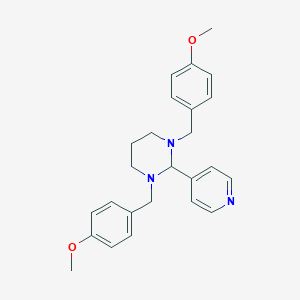
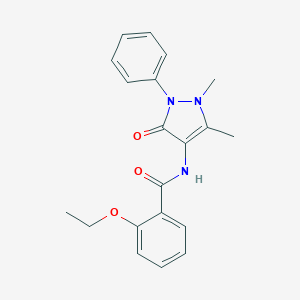
![8-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B395219.png)
![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B395222.png)
![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B395223.png)
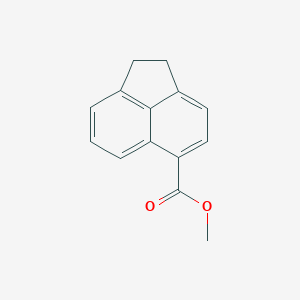
![METHYL 2-[(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE](/img/structure/B395228.png)
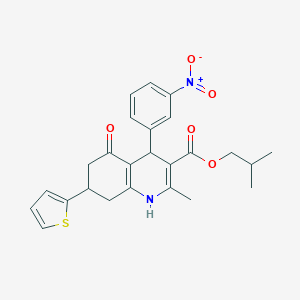
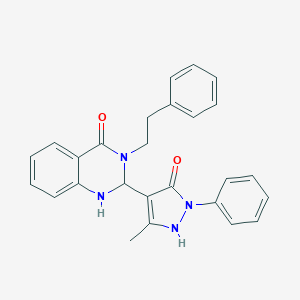
![10-benzoyl-3-(2-furyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B395231.png)
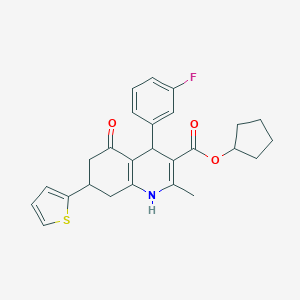
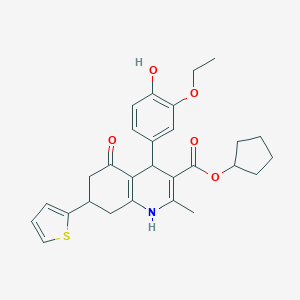
![2,4,6-trimethyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B395237.png)
![2,5-dimethyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B395238.png)
